Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of the azaspiro family, known for their rigidity and three-dimensional structural properties. These features make them valuable in various fields, including drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure. The process involves several steps, including alkylation and heterocyclization, to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
2,7-Diazaspiro[4.5]decane: Differing slightly in the position of nitrogen atoms within the ring.
2-Oxa-7-azaspiro[4.4]nonane: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
Ethyl 2-benzyl-2-azaspiro[45]decane-8-carboxylate stands out due to its specific substitution pattern and the presence of the ethyl ester group
Properties
Molecular Formula |
C19H27NO2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-2-22-18(21)17-8-10-19(11-9-17)12-13-20(15-19)14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3 |
InChI Key |
FRIKYBWZXILDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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